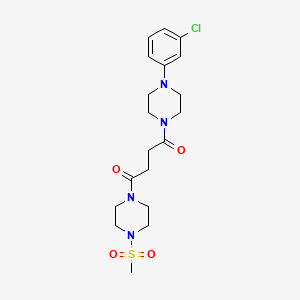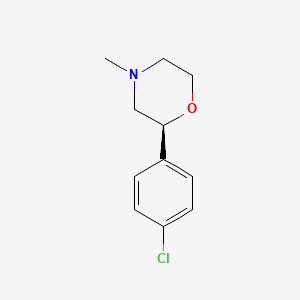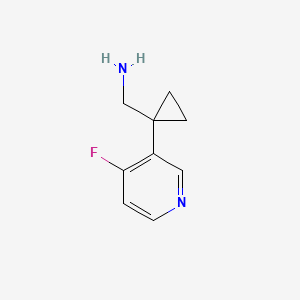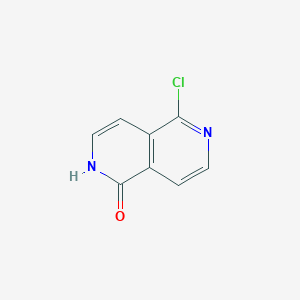
2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene is an organic compound known for its diverse applications in scientific research and industry. It is characterized by the presence of bromine, fluorine, and a methylcyclopropyl group attached to a benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method includes the following steps:
Bromination: A benzene derivative is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.
Fluorination: The brominated benzene is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) in the presence of a phase-transfer catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Electrophilic Substitution: Aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in non-polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of hydro derivatives or alcohols.
Applications De Recherche Scientifique
2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-fluoro-1-methoxybenzene: Similar structure but with a methoxy group instead of a methylcyclopropyl group.
2-Bromo-4-fluoro-1-iodobenzene: Contains an iodine atom instead of a methylcyclopropyl group.
2-Bromo-4-cyclopropyl-1-fluorobenzene: Similar structure but with a cyclopropyl group instead of a methylcyclopropyl group.
Uniqueness
2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene is unique due to the presence of the methylcyclopropyl group, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of pharmaceuticals and agrochemicals, where precise molecular interactions are crucial .
Propriétés
Formule moléculaire |
C10H10BrF |
|---|---|
Poids moléculaire |
229.09 g/mol |
Nom IUPAC |
2-bromo-4-fluoro-1-(1-methylcyclopropyl)benzene |
InChI |
InChI=1S/C10H10BrF/c1-10(4-5-10)8-3-2-7(12)6-9(8)11/h2-3,6H,4-5H2,1H3 |
Clé InChI |
VNFSBWOBKXEIHT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C2=C(C=C(C=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B12635918.png)
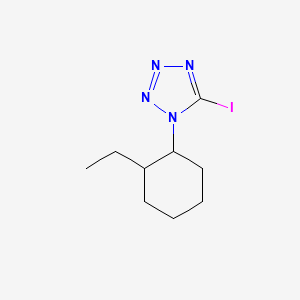

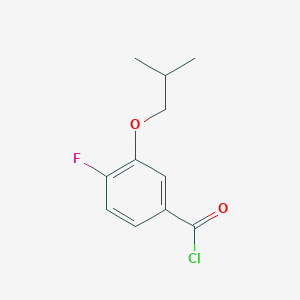
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate](/img/structure/B12635946.png)
![(2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12635952.png)
